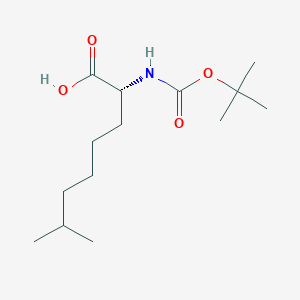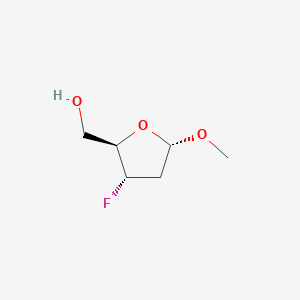
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of two chlorine atoms on the phenyl ring and an amine group on the indene ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and cyclopentadiene.
Cyclization: The initial step involves a Diels-Alder reaction between 3,4-dichlorobenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to form substituted derivatives
Major products formed from these reactions include various substituted indenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties, this compound shares the dichlorophenyl group but differs in its overall structure and applications.
Triclocarban: An antibacterial agent with a similar dichlorophenyl group, but used primarily in personal care products.
The uniqueness of this compound lies in its indene structure, which imparts distinct chemical and biological properties compared to other dichlorophenyl-containing compounds.
Eigenschaften
Molekularformel |
C15H13Cl2N |
|---|---|
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15(18)8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8,18H2 |
InChI-Schlüssel |
GHEALSLMANYBRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C21)(C3=CC(=C(C=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)






